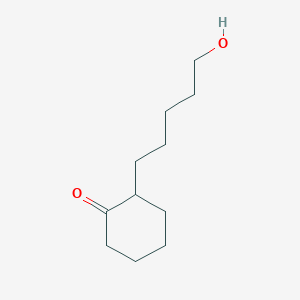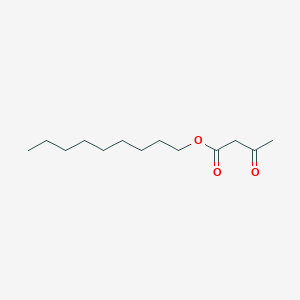![molecular formula C23H16N2 B14660413 2,4-diphenyl-9H-pyrido[2,3-b]indole CAS No. 50682-33-2](/img/structure/B14660413.png)
2,4-diphenyl-9H-pyrido[2,3-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diphenyl-9H-pyrido[2,3-b]indole is a heterocyclic compound that belongs to the class of pyridoindoles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diphenyl-9H-pyrido[2,3-b]indole can be achieved through several methods. One notable method involves a one-pot synthesis under solvent-free conditions. This method includes heating a mixture of chalcone, oxindole, and ammonium acetate in the presence of potassium tert-butoxide. The reaction yields the desired compound in good to excellent yields .
Another method involves the reaction of α-oxoketene dithioacetal with 1-methyl-2-oxoindole enolate anion, followed by cyclization of the adduct in the presence of ammonium acetate . These methods are advantageous due to their simplicity and high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the aforementioned synthetic routes can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Diphenyl-9H-pyrido[2,3-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens and sulfonyl chlorides under acidic or basic conditions.
Major Products
The major products formed from these reactions include N-oxides, hydrogenated derivatives, and substituted indoles, which can have varied functional groups depending on the reagents used .
Applications De Recherche Scientifique
2,4-Diphenyl-9H-pyrido[2,3-b]indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 2,4-diphenyl-9H-pyrido[2,3-b]indole involves its interaction with various molecular targets and pathways:
GABA Modulation: As a GABA modulator, it can influence neurotransmitter activity in the brain, potentially alleviating symptoms of anxiety.
Neuroprotection: Some derivatives have shown neuroprotective effects by interacting with specific protein kinases and enhancing the expression of neurotrophic factors.
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Pyrido[3,4-b]indole:
2-Amino-9H-pyrido[2,3-b]indole: This compound is a carcinogenic heterocyclic aromatic amine formed during the combustion of tobacco.
Uniqueness
2,4-Diphenyl-9H-pyrido[2,3-b]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
50682-33-2 |
|---|---|
Formule moléculaire |
C23H16N2 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
2,4-diphenyl-9H-pyrido[2,3-b]indole |
InChI |
InChI=1S/C23H16N2/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)25-23-22(19)18-13-7-8-14-20(18)24-23/h1-15H,(H,24,25) |
Clé InChI |
BKRHQSKNVMEJIM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=CC=CC=C4N3)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


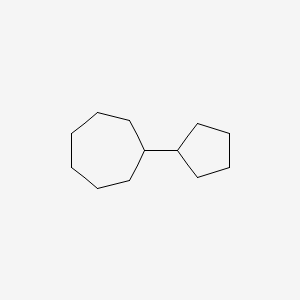
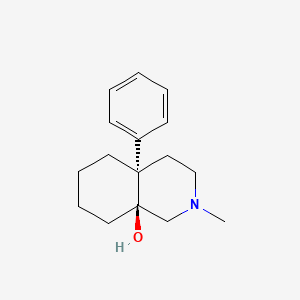
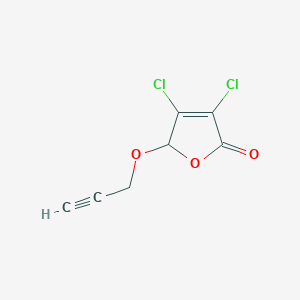
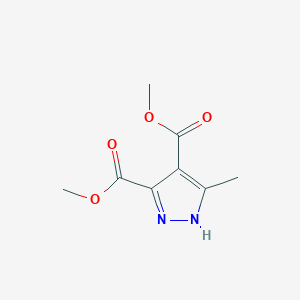
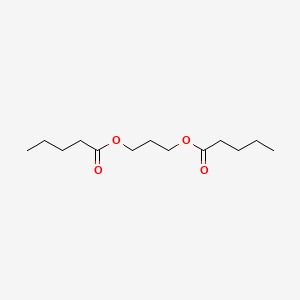
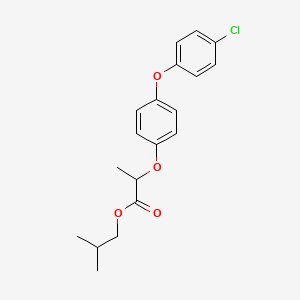
![4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol](/img/structure/B14660373.png)
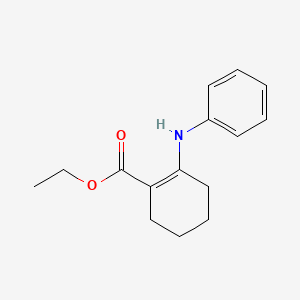
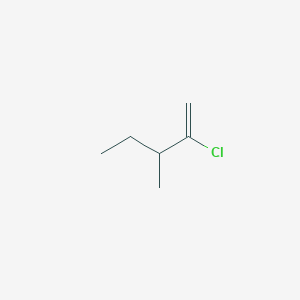
![N-Ethyl-N-({[2-(triethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14660405.png)
![1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol](/img/structure/B14660408.png)
